molecular formula C14H11N3O2 B2807371 methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate CAS No. 400078-71-9

methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate

Cat. No.: B2807371
CAS No.: 400078-71-9
M. Wt: 253.261
InChI Key: QMOFUOMYIMGNIC-UHFFFAOYSA-N
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Description

Methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate: is a chemical compound that features a benzimidazole moiety attached to a nicotinic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate typically involves the condensation of 6-chloronicotinic acid with 1H-1,3-benzimidazole in the presence of a base, followed by esterification with methanol. The reaction conditions often include heating and the use of a suitable solvent such as dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amines, and substituted benzimidazole derivatives .

Scientific Research Applications

Methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a probe in biological studies due to its ability to interact with nucleic acids and proteins.

    Medicine: It is being investigated for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-(1H-1,3-benzimidazol-1-yl)nicotinate involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting its function and leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combined benzimidazole and nicotinic acid ester functionalities, which confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl 6-(benzimidazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-19-14(18)10-6-7-13(15-8-10)17-9-16-11-4-2-3-5-12(11)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOFUOMYIMGNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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